Regioisomeric Product Ratio in the Key Sulfonylation Reaction
In the methanesulfonylation of 2‑nitrotoluene catalyzed by trifluoromethanesulfonic acid, the target 6‑methylsulfonyl‑2‑nitrotoluene (CAS 90764‑86‑6) is the minor isomer, while the 4‑methylsulfonyl‑2‑nitrotoluene (CAS 1671‑49‑4) is the major isomer [1]. Across two independent experimental examples, the 6‑isomer:4‑isomer ratio varies between approximately 1:8.6 and 1:7.8 [1]. This inherent bias means that the 6‑isomer must be isolated from a low‑yielding reaction stream unless a dedicated synthetic route is employed.
| Evidence Dimension | Product distribution (GC area‑%) in methanesulfonylation of 2‑nitrotoluene |
|---|---|
| Target Compound Data | Example I: 8 % 6‑methylsulfonyl‑2‑nitrotoluene; Example III: 11 % |
| Comparator Or Baseline | Example I: 69 % 4‑methylsulfonyl‑2‑nitrotoluene; Example III: 86 % |
| Quantified Difference | 6‑isomer is 8.6‑ to 7.8‑fold lower in abundance relative to 4‑isomer |
| Conditions | Methanesulfonic acid, thionyl chloride, trifluoromethanesulfonic acid catalyst, 120 °C, 12 h; GC analysis (Examples I and III, US5144079A) |
Why This Matters
A procurement request that does not explicitly specify the 2‑methyl‑3‑nitro substitution pattern risks receiving the 4‑isomer, which is incompatible with herbicide pharmacophore models that require the ortho‑methylsulfonyl geometry.
- [1] US5144079A – Preparation of Trisubstituted Benzene Intermediates. Example I: GC after 12 h – 8 % 6‑methylsulfonyl‑2‑nitrotoluene, 69 % 4‑methylsulfonyl‑2‑nitrotoluene, 21 % 2‑nitrotoluene. Example III: 11 % 6‑isomer, 86 % 4‑isomer, 1 % 2‑nitrotoluene. Assignee: Sandoz Ltd. View Source
